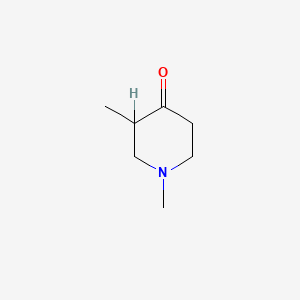

1,3-Dimethyl-4-piperidone

描述

Significance of Piperidinone Scaffolds in Organic Synthesis and Heterocyclic Chemistry

Piperidinone scaffolds, which are six-membered rings containing a nitrogen atom and a ketone group, are of paramount importance in organic and heterocyclic chemistry. These structures are prevalent in numerous natural products and pharmaceutically active compounds, making them a significant target for synthetic chemists. nih.gov The piperidine (B6355638) ring system is a common feature in many alkaloids and is a crucial component in the design of new drugs. researchgate.net

The reactivity of the ketone group within the piperidinone framework allows for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. This versatility makes piperidinones valuable starting materials for creating libraries of compounds for drug discovery and for synthesizing specific target molecules with desired biological activities. researchgate.net

Overview of 1,3-Dimethylpiperidin-4-one as a Key Synthetic Building Block

1,3-Dimethylpiperidin-4-one, with its specific substitution pattern, is a particularly useful synthetic intermediate. cymitquimica.com It has been employed in the synthesis of a range of compounds, including analogues of biologically active molecules. For instance, it serves as a key starting material in the synthesis of opioid antagonists. acs.org

The presence of the methyl groups at the 1 and 3 positions influences the stereochemistry of its reactions, allowing for the stereospecific synthesis of more complex molecules. A notable example is its reaction with potassium cyanide, which proceeds stereospecifically to yield a trans-cyanohydrin. cdnsciencepub.com This intermediate can then be further elaborated into other complex structures, such as 4-benzoyl-1,3-dimethyl-4-phenylpiperidine. cdnsciencepub.com The compound's utility is also demonstrated in its use for preparing precursors for bispidone-ligands, which have applications in coordination chemistry. wikipedia.org

Below is a table summarizing some of the key reactions and products involving 1,3-Dimethylpiperidin-4-one:

| Reactant(s) | Product(s) | Significance of Product(s) |

| Potassium cyanide | trans-(3-Me/4-OH) cyanohydrin | Intermediate for further synthesis of complex piperidines. cdnsciencepub.com |

| 2-Pyridinecarboxaldehyde | Precursors for bispidone-ligands | Used in coordination chemistry for preparing high-valent iron compounds. wikipedia.org |

| Various reactants | N-Substituted trans-3,4-dimethyl-4-(3′-hydroxyphenyl)piperidines | A class of pure opioid receptor antagonists. nih.gov |

Historical Context and Evolution of Research on 1,3-Dimethylpiperidin-4-one

The synthesis of piperidones has a long history, with classic methods like the Petrenko-Kritschenko piperidone synthesis, first described in 1912, providing a foundational approach. wikipedia.orgsynarchive.com This multicomponent reaction involves the condensation of an alkyl-1,3-acetonedicarboxylate with an aldehyde and an amine to produce symmetrical 4-piperidones. synarchive.comwikipedia.org

The evolution of research on this compound is closely tied to the development of stereoselective synthesis techniques. Early methods often resulted in mixtures of isomers, but as analytical techniques like proton magnetic resonance (p.m.r.) spectroscopy became more sophisticated, researchers were able to elucidate the stereochemistry of reactions involving 1,3-dimethylpiperidin-4-one and its derivatives. cdnsciencepub.comcdnsciencepub.com This has allowed for the targeted synthesis of specific stereoisomers with desired biological activities, a crucial aspect of modern drug discovery. nih.gov The ongoing research into this compound and its derivatives continues to expand its applications in various areas of chemical and medicinal science.

Structure

3D Structure

属性

IUPAC Name |

1,3-dimethylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6-5-8(2)4-3-7(6)9/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDGMIWDPMJYPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963540 | |

| Record name | 1,3-Dimethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4629-80-5 | |

| Record name | 1,3-Dimethyl-4-piperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4629-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethyl-4-piperidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004629805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-4-piperidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 1,3 Dimethylpiperidin 4 One and Its Derivatives

Classical Synthetic Approaches

Traditional methods for synthesizing the 1,3-Dimethylpiperidin-4-one scaffold have historically relied on well-established organic reactions. These approaches include multi-component reactions for the initial ring formation, followed by specific reactions like Mannich condensations and subsequent N-alkylation to yield the final product.

Multi-component Reactions for Piperidin-4-one Core Construction

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. These reactions are advantageous due to their atom economy, straightforward procedures, and the ability to generate molecular complexity in a single operation.

A classic example of an MCR for the synthesis of the 4-piperidone (B1582916) skeleton is the Petrenko-Kritschenko piperidone synthesis. rsc.orgtandfonline.comnih.gov This reaction typically involves the condensation of a β-ketoester, such as a dialkyl acetonedicarboxylate, with two equivalents of an aldehyde and an amine (like ammonia (B1221849) or a primary amine). rsc.orgtandfonline.comnih.gov The product of this reaction is a 4-piperidone derivative. While the original Petrenko-Kritschenko reaction yields symmetrically substituted piperidones, modern variations have expanded its scope. rsc.org For the synthesis of a 3-methyl substituted piperidone, a precursor to 1,3-Dimethylpiperidin-4-one, this reaction would require a modified β-ketoester or an alternative multi-component strategy that incorporates a reactant to introduce the methyl group at the C-3 position.

Another approach involves a four-component reaction that utilizes an intermolecular Diels-Alder reaction to construct the piperidone scaffold, allowing for a high degree of skeletal, functional, and stereochemical diversity in the final products. mdpi.com

Table 1: Overview of a Classical Multi-component Reaction for Piperidin-4-one Synthesis

| Reaction | Reactants | Product Type | Key Features |

|---|

Mannich Reaction Condensations in Piperidin-4-one Synthesis

The Mannich reaction is a cornerstone in the synthesis of piperidin-4-one derivatives, including those with a methyl group at the 3-position. This three-component condensation involves an amine, a non-enolizable aldehyde (often formaldehyde), and a ketone that can act as a C-H acidic compound. chemrevlett.com

To specifically synthesize the 3-methyl-4-piperidone core, ethyl methyl ketone is employed as the ketone component. The reaction proceeds by condensing ethyl methyl ketone with an aromatic aldehyde and an amine source, typically ammonium (B1175870) acetate, in a suitable solvent like ethanol (B145695). nih.govnih.gov This approach directly incorporates the methyl group at the desired 3-position of the piperidin-4-one ring. The use of glacial acetic acid as a solvent has been reported to improve yields and facilitate the isolation of pure products in Mannich condensations for piperidone synthesis. mdma.ch

The general mechanism involves the formation of an iminium ion from the amine and aldehyde, which then undergoes a nucleophilic attack by the enol form of the ketone. A second cyclization step then forms the piperidine (B6355638) ring.

Table 2: Representative Mannich Reaction for 3-Methyl-4-Piperidone Core Synthesis

| Ketone | Aldehyde | Amine Source | Solvent | Product |

|---|---|---|---|---|

| Ethyl methyl ketone | Substituted aromatic aldehydes | Ammonium acetate | Ethanol | 2,6-diaryl-3-methyl-4-piperidones nih.govnih.gov |

N-Alkylation Strategies for 1,3-Dimethylpiperidin-4-one Formation

Once the 3-methyl-4-piperidone core is synthesized, the final step to obtain 1,3-Dimethylpiperidin-4-one is the introduction of a methyl group at the nitrogen atom (N-alkylation).

A common and effective method for this transformation is direct N-methylation using a methylating agent. For instance, the piperidone intermediate can be treated with methyl iodide in the presence of a base like potassium carbonate in a solvent such as acetone. nih.gov The base deprotonates the secondary amine of the piperidone ring, and the resulting nucleophilic nitrogen attacks the methyl iodide to form the N-methylated product.

Another widely used strategy for N-methylation is reductive amination. This involves reacting the secondary amine of the 3-methyl-4-piperidone with formaldehyde (B43269) to form an intermediate iminium ion, which is then reduced in situ to the N-methyl group. This method is advantageous as it can often be performed in aqueous solutions and avoids the use of alkyl halides. mdpi.com

Table 3: N-Alkylation of 3-Methyl-4-Piperidone Intermediate

| Method | Reagents | Solvent | Key Features |

|---|---|---|---|

| Direct N-Methylation | Methyl iodide, Potassium carbonate | Acetone | Direct alkylation of the secondary amine. nih.gov |

Modern and Sustainable Synthetic Methods

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for chemical synthesis. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Green Chemistry Approaches in Piperidin-4-one Synthesis

Several green chemistry principles have been applied to the synthesis of piperidin-4-one derivatives. These include the use of alternative energy sources like microwave irradiation, performing reactions under solvent-free conditions, and employing biodegradable and recyclable catalysts and solvents.

Microwave-assisted synthesis has been shown to accelerate the formation of piperidin-4-one derivatives, often leading to shorter reaction times and improved yields compared to conventional heating methods. nih.govresearchgate.net Solvent-free synthesis, sometimes referred to as the "grindstone method," involves the reaction of solid reactants with or without a catalytic amount of a grinding agent, thereby eliminating the need for potentially harmful organic solvents. researchgate.net Furthermore, the use of biodegradable catalysts, such as lactic acid, has been reported for the one-pot, multi-component synthesis of highly substituted piperidines under solvent-free conditions. mdpi.com

A significant advancement in green chemistry is the use of Deep Eutectic Solvents (DESs) as alternative reaction media. DESs are mixtures of two or more components, which, at a particular molar ratio, form a eutectic with a melting point much lower than that of the individual components. They are often biodegradable, non-toxic, and inexpensive.

The synthesis of 3-methyl-2,6-diphenyl piperidin-4-one has been successfully demonstrated using a deep eutectic solvent composed of glucose and urea. researchgate.netasianpubs.org This method serves as an effective and environmentally benign alternative to conventional organic solvents. In a reported procedure, the reaction was carried out using a glucose-urea DES (60:40 composition), yielding the desired product in 82% yield. asianpubs.org The use of DES not only provides a greener reaction medium but can also influence the reaction rate and selectivity.

Table 4: Green Synthesis of a 3-Methyl-Piperidin-4-one Derivative Using a Deep Eutectic Solvent

| Reactants | Deep Eutectic Solvent | Product | Yield |

|---|

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. nih.gov This method utilizes microwave irradiation to provide uniform and specific heating to the reaction mixture, often leading to shorter reaction times and cleaner product formation compared to conventional heating methods. nih.govmdpi.com

In the context of piperidine-containing structures, microwave irradiation has been successfully employed. For instance, a library of quinoline (B57606) thiosemicarbazones featuring a piperidine moiety was synthesized using microwave assistance, achieving excellent yields through the condensation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes and thiosemicarbazides. nih.gov Similarly, new acetamide (B32628) derivatives, including those of piperidine, have been synthesized by reacting α-chloroacetamides with amines and para-toluene sulphinate sodium salt under microwave irradiation at 400 Watts for just 5-10 minutes. mdpi.com These examples highlight the utility of microwave technology in rapidly producing complex heterocyclic compounds. nih.govmdpi.com

| Reactants | Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|---|

| 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes + Thiosemicarbazides | Condensation | Microwave Irradiation | Excellent yields of quinoline thiosemicarbazones | nih.gov |

| α-chloroacetamides + Piperidine | Nucleophilic Substitution | 400 W, 65–70 °C, 5–10 min | High yields of piperidine acetamides | mdpi.com |

Catalytic Hydrogenation and Reduction Techniques for Piperidin-4-one Derivatives

Catalytic hydrogenation is a fundamental process for the synthesis of piperidine rings, typically starting from pyridine (B92270) precursors. nih.gov This approach often requires transition metal catalysts and can involve harsh conditions, though recent advancements have led to milder and more selective methods. nih.govresearchgate.net Various heterogeneous and homogeneous catalysts based on metals like cobalt, ruthenium, iridium, rhodium, and palladium are effective for the hydrogenation of pyridine derivatives. nih.gov

A significant challenge in pyridine hydrogenation is its aromatic stability and potential to poison catalysts. chemrxiv.org One strategy to overcome this is the use of ionic hydrogenation. A robust iridium(III)-catalyzed ionic hydrogenation method has been developed that successfully reduces a wide range of functionalized pyridines to their corresponding piperidines. chemrxiv.org This method is notable for its tolerance of sensitive functional groups like nitro, azido, and bromo groups and operates with low catalyst loadings. chemrxiv.org

Reductive amination is another key technique for producing substituted piperidines. researchgate.net This reaction can be performed in a tandem or one-pot fashion. For example, a high-yielding synthesis of 1-piperidin-4-yl-substituted lactams was achieved starting from 1-benzyl-4-piperidone through a tandem reductive amination−lactamization process using sodium triacetoxyborohydride (B8407120) as the reducing agent. acs.orgfigshare.com

| Catalyst System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Iridium(III) Complex | Functionalized Pyridines | Ionic hydrogenation mechanism; Tolerates sensitive groups (nitro, azido, bromo). | chemrxiv.org |

| Rhodium(I) Complex / Pinacol (B44631) Borane (B79455) | Fluoropyridines | Highly diastereoselective dearomatization/hydrogenation process. | nih.gov |

| Palladium Catalysis | Fluoropyridines | Effective in the presence of air and moisture. | nih.gov |

| Iridium(I) / P,N-ligand | 2-Substituted Pyridinium Salts | Asymmetric hydrogenation. | nih.gov |

One-Pot Synthesis Procedures

One-pot synthesis procedures offer significant advantages in terms of efficiency, resource conservation, and reduced waste by combining multiple reaction steps into a single sequence without isolating intermediates. Several one-pot methods have been developed for the synthesis of piperidin-4-one derivatives and related structures.

A notable example is the one-pot synthesis of piperidin-4-ols through a sequence involving a gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. scispace.com This flexible and diastereoselective [5+1] cycloaddition approach demonstrates the power of cascading reactions in a single pot. scispace.com Another effective one-pot strategy involves the tandem reductive amination-lactamization to create piperidinyl-substituted lactams, which streamlines the synthesis from 1-benzyl-4-piperidone and γ- or δ-amino esters. acs.orgfigshare.com While developed for a different heterocyclic system, the principles of one-pot synthesis, such as the aerobic oxidation of acylhydrazides followed by a DMAP-catalyzed cycloaddition to form 1,3,4-oxadiazines, illustrate the broader applicability of this synthetic philosophy. mdpi.com

Stereoselective Synthesis of 1,3-Dimethylpiperidin-4-one Analogues

The biological activity of piperidine derivatives is often highly dependent on their stereochemistry. nih.gov Consequently, the development of stereoselective synthesis methods to control the three-dimensional arrangement of atoms is a critical area of research. nih.gov

Diastereoselective Approaches

Diastereoselective synthesis aims to selectively produce one diastereomer over others. In the synthesis of piperidine rings, high levels of diastereoselectivity have been achieved through various methods. For instance, the hydrogenation of fluoropyridines using a rhodium(I) complex and pinacol borane proceeds through a highly diastereoselective dearomatization/hydrogenation process to yield all-cis-(multi)fluorinated piperidines. nih.gov Furthermore, a one-pot synthesis of piperidin-4-ols via a gold-catalyzed cyclization and subsequent rearrangement demonstrated excellent diastereoselectivities in the ring-forming step. scispace.com

Enantioselective Methodologies

Enantioselective synthesis focuses on producing one enantiomer of a chiral molecule in excess. This is particularly important in medicinal chemistry, where different enantiomers can have vastly different biological effects. An efficient catalytic enantioselective hydrogenation of pyridine derivatives has been developed using an iridium catalyst. acs.org By converting pyridines into N-iminopyridinium ylides, researchers were able to achieve good enantiomeric excesses in the final piperidine products. acs.org

Another powerful strategy involves using chiral starting materials. The enantioselective synthesis of (3R,4S)-piperidine diamine derivatives was successfully accomplished starting from the chiral precursor Boc-D-serine, which confirmed the absolute stereochemistry of the active enantiomer. semanticscholar.org Similarly, a modular approach to substituted piperidines allows for enantioselective synthesis by starting with chiral homopropargylic amines, which can be readily prepared with high enantiomeric excess using Ellman's sulfinyl imine chemistry. scispace.com

| Methodology | Chiral Source | Substrate | Outcome | Reference |

|---|---|---|---|---|

| Catalytic Asymmetric Hydrogenation | Chiral Iridium Catalyst with BINAP ligand | N-iminopyridinium ylides | Enantioenriched substituted piperidines | acs.org |

| Chiral Pool Synthesis | Boc-D-serine | - | Enantioselective synthesis of (3R,4S)-piperidine diamine derivatives | semanticscholar.org |

| Modular {[2+3]+1} Annulation | Chiral sulfinyl imines (Ellman's auxiliary) | Imines, propargyl Grignard | Enantioselective synthesis of substituted piperidines (>94% ee) | scispace.com |

Structural Elucidation and Conformational Analysis of 1,3 Dimethylpiperidin 4 One Systems

Crystallographic Analysis and Solid-State Structure

Crystallographic studies, particularly X-ray diffraction, provide precise information about the atomic arrangement of molecules in the solid state. This data is fundamental for understanding the intrinsic geometry of the piperidinone ring and how molecules pack together in a crystal lattice.

X-ray Diffraction Studies on 1,3-Dimethylpiperidin-4-one Derivatives

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of molecules. Studies on various derivatives of 1,3-dimethylpiperidin-4-one have consistently shown that the piperidine (B6355638) ring typically adopts a chair conformation in the solid state. For instance, in the structure of 1,3-dimethyl-2,6-diphenylpiperidin-4-one, the piperidone ring is in a chair conformation where the two benzene rings and the methyl group are all in equatorial orientations researchgate.net. This preference for the chair conformation is a common feature among piperidine derivatives due to its ability to minimize steric and torsional strain ias.ac.inwesternsydney.edu.au.

The specific arrangement of substituents on the piperidinone ring can influence the finer details of the crystal structure. For example, in c-3,t-3-Dimethyl-r-2,c-6-diphenylpiperidin-4-one, the piperidine ring also adopts a chair conformation with the two phenyl rings at the 2 and 6 positions occupying equatorial orientations nih.gov. The methyl groups at the 3-position exhibit specific orientations described as syn-periplanar and anti-clinical nih.gov. The synthesis of such compounds often follows established procedures like the Noller and Baliah method, involving the reaction of a ketone, an aldehyde, and an ammonium (B1175870) salt in ethanol (B145695) nih.gov.

It is important to note that while the chair conformation is predominant, other conformations can be observed, particularly when bulky substituents or specific electronic effects are present. For instance, some piperidin-4-one derivatives have been reported to adopt a twist-boat conformation in the solid state chemrevlett.com.

Table 1: Selected Crystallographic Data for a 1,3-Dimethylpiperidin-4-one Derivative

| Parameter | Value |

|---|---|

| Compound | 1,3-Dimethyl-2,6-diphenylpiperidin-4-one |

| Chemical Formula | C₁₉H₂₁NO |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 5.9201 (2) |

| b (Å) | 10.9749 (3) |

| c (Å) | 12.8247 (3) |

| α (°) | 80.2961 (12) |

| β (°) | 86.673 (2) |

| γ (°) | 76.4499 (11) |

| Volume (ų) | 798.30 (4) |

| Z | 2 |

Data sourced from a study on 1,3-Dimethyl-2,6-diphenylpiperidin-4-one researchgate.net.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H...O, C-H...π, Van der Waals Forces)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions, although individually weak, collectively determine the stability and physical properties of the crystal.

In the crystal structures of 1,3-dimethylpiperidin-4-one derivatives, several types of intermolecular interactions are commonly observed:

C-H...O Hydrogen Bonds: These are weak hydrogen bonds where a carbon-hydrogen bond acts as the hydrogen bond donor and an oxygen atom (typically from the carbonyl group of the piperidinone ring) acts as the acceptor. These interactions often play a significant role in the formation of supramolecular structures, such as centrosymmetric dimers, in the crystal lattice researchgate.netmdpi.com. The geometry of these interactions, including the D-H···A distance and angle, can be precisely determined from X-ray diffraction data mdpi.com.

The interplay of these various intermolecular forces dictates the final crystal packing arrangement. For example, in some piperazine (B1678402) derivatives, the packing is dominated by a combination of C-H···N and C-H···π interactions, leading to the formation of layered structures nih.gov. The study of these interactions is crucial for understanding polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

Conformational Preferences and Dynamics of the Piperidinone Ring

The six-membered piperidinone ring is not planar and can adopt several non-planar conformations to relieve ring strain. The relative energies of these conformations and the barriers to their interconversion are key aspects of the molecule's dynamic behavior.

Chair Conformation Analysis

The chair conformation is generally the most stable conformation for six-membered rings like cyclohexane (B81311) and piperidine due to the minimization of both torsional strain (all C-H bonds on adjacent carbons are staggered) and angle strain (the bond angles are close to the ideal tetrahedral angle) libretexts.orgchemistrysteps.com. In 1,3-dimethylpiperidin-4-one, the piperidinone ring predominantly adopts a chair conformation researchgate.netnih.gov.

In a substituted piperidinone, the substituents can occupy either axial or equatorial positions. The relative stability of the two possible chair conformations is largely determined by steric interactions. Bulky substituents generally prefer the equatorial position to avoid 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens on the same side of the ring chemistrysteps.comyoutube.com. For instance, in cis-1,3-dimethylcyclohexane, the conformer with both methyl groups in equatorial positions is significantly more stable than the one with both in axial positions youtube.compearson.com.

The conformational free energies of substituents on a piperidine ring can be determined experimentally using techniques like NMR spectroscopy, specifically by analyzing the coupling constants (J-values) nih.gov. These experimental values can be compared with theoretical calculations using molecular mechanics to understand the factors governing conformational preferences nih.gov.

Boat and Twist-Boat Conformations

While the chair conformation is the most stable, other higher-energy conformations such as the boat and twist-boat are also possible. The boat conformation is less stable than the chair due to torsional strain from eclipsed C-H bonds and steric hindrance between the "flagpole" hydrogens libretexts.org.

The twist-boat (or skew-boat) conformation is a more stable form of the flexible boat conformation, where a slight twisting of the ring relieves some of the torsional and steric strain libretexts.orgosti.gov. Some derivatives of piperidin-4-one have been found to exist in a twist-boat conformation, particularly when there are specific substitution patterns or intermolecular forces in the crystal that favor this arrangement chemrevlett.com. For example, certain N-nitroso derivatives of piperidin-4-ones have been shown to exist in an equilibrium mixture of boat forms ias.ac.in. The presence of a twist structure has also been observed in the gas phase for related keto-derivatives of piperidine osti.gov.

The energy difference between the chair and twist-boat conformations in cyclohexane is approximately 5 kcal/mol, and a similar energy difference is expected for piperidinone rings libretexts.org. The interconversion between these conformations occurs through a process known as ring flipping.

Ring Puckering Parameters (Cremer-Pople, Nardelli)

The parameter q₃ describes the chair and inverted chair forms smu.edu.

The parameters q₂ and φ₂ describe the boat and twist-boat forms smu.edu.

For example, in c-3,t-3-Dimethyl-r-2,c-6-diphenylpiperidin-4-one, the Cremer-Pople parameters have been reported as q₂ = 0.1578 (20) Å, q₃ = -0.5364 (21) Å, and φ = 176.7 (8)°, confirming a chair conformation nih.gov.

The Nardelli asymmetry parameters provide a measure of the deviation of the ring from ideal symmetry nih.gov. For the same compound, the smallest asymmetry parameter was found to be Δs(N1)=Δs(C4) = 1.97 (16)°, indicating a relatively symmetric chair conformation nih.gov. These parameters are valuable for making detailed comparisons between the conformations of different piperidinone derivatives and for understanding the subtle effects of substitution on the ring geometry.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 1,3-Dimethylpiperidin-4-one |

| 1,3-Dimethyl-2,6-diphenylpiperidin-4-one |

| c-3,t-3-Dimethyl-r-2,c-6-diphenylpiperidin-4-one |

| N-nitroso-piperidin-4-ones |

| cis-1,3-dimethylcyclohexane |

| Cyclohexane |

Influence of Substituents on Ring Conformation

The conformation of the piperidine ring in 1,3-dimethylpiperidin-4-one and its derivatives is significantly influenced by the nature and orientation of its substituents. The piperidine ring typically adopts a chair conformation to minimize torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. The introduction of substituents, such as the methyl groups at positions 1 and 3, creates a complex interplay of steric and electronic effects that dictate the most stable conformation.

In the parent 1,3-dimethylpiperidin-4-one, the N-methyl group is known to have a low barrier to inversion, but it generally prefers an equatorial orientation to minimize 1,3-diaxial interactions with the axial hydrogens at C-2 and C-6. The C-3 methyl group also has a strong preference for the equatorial position to avoid steric hindrance with the axial hydrogens on the same side of the ring.

The conformational preferences of substituents on the piperidine ring are often analogous to those in substituted cyclohexanes. nih.gov For instance, non-polar substituents like methyl and phenyl groups at the 4-position show similar conformational energies to their cyclohexane counterparts. nih.gov However, the presence of the nitrogen atom and the carbonyl group at C-4 introduces specific electronic effects.

Studies on related 4-substituted piperidines have shown that polar substituents (e.g., F, OH, Br) can lead to a stabilization of the axial conformer upon protonation of the nitrogen atom. nih.gov This stabilization, estimated to be around 0.7-0.8 kcal/mol, is attributed to electrostatic interactions between the protonated nitrogen and the polar substituent. nih.gov In some cases, this effect is strong enough to reverse the conformational preference, making the axial form the more favored one. nih.gov

In derivatives where the C-4 ketone is reduced to a hydroxyl group, forming 1,3-dimethylpiperidin-4-ols, two diastereomers are possible: cis and trans. The preferred conformations of these isomers have been assigned based on proton NMR characteristics. cdnsciencepub.comcdnsciencepub.com

In the cis-isomer (3a), the C-3 methyl and C-4 hydroxyl groups are on the same side of the ring. Its preferred conformation features an equatorial 3-methyl group and an axial hydroxyl group. cdnsciencepub.com

In the trans-isomer (4a), these groups are on opposite sides. Its preferred conformation has both the 3-methyl and the 4-hydroxyl groups in equatorial positions. cdnsciencepub.com

The conformation is confirmed by the chemical shift of the 4-methine proton (H-4). In the cis-isomer, the equatorial H-4 signal appears at a lower field compared to the axial H-4 signal in the trans-isomer, a difference of about 0.5 p.p.m. cdnsciencepub.com This is consistent with the general principle that equatorial protons resonate at a lower field than their axial counterparts in similar cyclic systems.

| Isomer | Relative Stereochemistry (3-Me, 4-OH) | Preferred Conformation of Substituents | 4-Methine Proton (H-4) Orientation |

|---|---|---|---|

| cis (3a) | cis | 3-Me (equatorial), 4-OH (axial) | Equatorial |

| trans (4a) | trans | 3-Me (equatorial), 4-OH (equatorial) | Axial |

Stereochemistry and Isomerism in 1,3-Dimethylpiperidin-4-one Derivatives

The presence of chiral centers and restricted bond rotation in derivatives of 1,3-dimethylpiperidin-4-one gives rise to various forms of stereoisomerism. The carbon atom at position 3 (C-3) is a stereocenter due to the methyl substituent, leading to the possibility of enantiomers. When additional stereocenters are introduced, as in the reduction of the C-4 ketone to an alcohol, diastereomers are formed. cdnsciencepub.comcdnsciencepub.com

The synthesis of 1,3-dimethylpiperidin-4-ols via reduction of the parent ketone results in a mixture of cis and trans diastereomers, which can be separated by methods such as gas-liquid chromatography or column chromatography. cdnsciencepub.com The assignment of their configurations and preferred conformations is crucial for understanding their chemical and biological properties and is typically achieved through spectroscopic techniques like NMR. cdnsciencepub.comcdnsciencepub.com

E/Z Isomerization in Oxime Derivatives

The reaction of 1,3-dimethylpiperidin-4-one or its derivatives with hydroxylamine (B1172632) leads to the formation of oximes. The resulting carbon-nitrogen double bond (C=N) is subject to geometric isomerism, leading to E and Z isomers. The configuration is determined by the relative orientation of the hydroxyl group and the substituent on the nitrogen atom or the more prioritized group on the carbon atom of the C=N bond.

In the case of (E)-1,3-Dimethyl-2,6-diphenylpiperidin-4-one O-(phenoxycarbonyl)oxime, single-crystal X-ray diffraction analysis has unambiguously determined its solid-state conformation. nih.govresearchgate.net The study confirmed that the molecule adopts the E configuration about the N=C bond. nih.govresearchgate.net In this configuration, the piperidine ring maintains a chair conformation. nih.govresearchgate.net The stability of the E-isomer in the solid state is often influenced by intermolecular interactions, such as hydrogen bonding, which may be sterically hindered in the Z-isomer. nih.gov

In solution, it is common for oximes to exist as an equilibrium mixture of E and Z isomers, which can often be observed and quantified by NMR spectroscopy. nih.gov The ratio of the two isomers depends on factors such as solvent, temperature, and the steric and electronic nature of the substituents.

| Parameter | Finding | Reference |

|---|---|---|

| C=N Bond Configuration | E | nih.govresearchgate.net |

| Piperidine Ring Conformation | Chair | nih.govresearchgate.net |

| Analytical Method | Single-Crystal X-ray Diffraction | nih.govresearchgate.net |

Chiral Recognition and Resolution

Given that the C-3 methyl group introduces chirality into the 1,3-dimethylpiperidin-4-one scaffold, the synthesis typically yields a racemic mixture of (R)- and (S)-enantiomers. The separation of these enantiomers, known as chiral resolution, is essential for studying their individual properties.

One effective method for the resolution of racemic 1,3-dimethyl-4-phenylpiperidine derivatives, which are structurally related to the core compound, is high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs). nih.gov Commercially available columns, such as those based on cellulose (B213188) derivatives (e.g., Chiralcel OD and Chiralcel OJ), have proven successful in separating enantiomeric pairs of these compounds. nih.gov The polarity of substituents on the piperidine derivatives appears to play a significant role in the efficacy of the resolution on certain CSPs. nih.gov

Another powerful technique for separating enantiomers is catalytic kinetic resolution. This method involves the enantioselective acylation of a racemic mixture, where one enantiomer reacts faster with a chiral acylating agent than the other. nih.gov This process can be applied to disubstituted piperidines, allowing for the separation of the unreacted, enantioenriched substrate from the acylated product. nih.gov The success of this method depends on the ability of the chiral catalyst to discriminate between the different ring conformations and enantiomers of the substrate. nih.gov

In some cases, spontaneous resolution upon crystallization can occur, where the two enantiomers crystallize separately from a racemic mixture, although this is a less common phenomenon. mdpi.com

| Method | Principle | Application Example |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Resolution of racemic 1,3-dimethyl-4-phenylpiperidines using cellulose-based columns. nih.gov |

| Catalytic Kinetic Resolution | Enantioselective reaction (e.g., acylation) where one enantiomer reacts preferentially. | Resolution of disubstituted piperidines via enantioselective acylation. nih.gov |

Spectroscopic Characterization Techniques for 1,3 Dimethylpiperidin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of 1,3-Dimethylpiperidin-4-one in solution. By analyzing one-dimensional (1D) and two-dimensional (2D) spectra, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity and stereochemistry of the molecule.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For 1,3-Dimethylpiperidin-4-one, the piperidinone ring is expected to adopt a chair conformation to minimize steric strain. The interpretation of its spectrum involves analyzing chemical shifts, signal multiplicities, and coupling constants.

Chemical Shifts: The protons in 1,3-Dimethylpiperidin-4-one would exhibit distinct chemical shifts based on their electronic environment.

N-CH₃: The singlet corresponding to the N-methyl protons is expected to appear in the range of 2.2–2.5 ppm.

C3-CH₃: The methyl group at the C3 position is adjacent to a methine and alpha to the carbonyl group. Its signal, a doublet, would likely be found around 1.0–1.2 ppm.

Ring Protons (C2, C3, C5, C6): Protons on carbons adjacent to the nitrogen atom (C2 and C6) are deshielded and would resonate further downfield compared to those in a simple cyclohexane (B81311) ring. Protons alpha to the carbonyl group (C3 and C5) are also deshielded. The signals for these ring protons are typically complex and often overlap in the region of 2.0–3.5 ppm.

Vicinal Couplings: The magnitude of the vicinal coupling constants (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. In a chair conformation, this allows for the differentiation between axial and equatorial protons.

Axial-Axial (³Jₐₐ): Coupling between two adjacent axial protons typically shows a large coupling constant, in the range of 10–13 Hz, due to a dihedral angle of approximately 180°.

Axial-Equatorial (³Jₐₑ) and Equatorial-Equatorial (³Jₑₑ): These couplings are generally smaller (2–5 Hz) because their corresponding dihedral angles are around 60°.

Assuming the C3-methyl group preferentially occupies an equatorial position to minimize steric interactions, the proton at C3 would be axial. This would lead to specific, predictable coupling patterns with the protons at C2.

Predicted ¹H NMR Data for 1,3-Dimethylpiperidin-4-one

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| N-CH₃ | 2.2 - 2.5 | Singlet (s) | N/A |

| C3-CH₃ | 1.0 - 1.2 | Doublet (d) | ~7 |

| Ring Protons | 2.0 - 3.5 | Multiplets (m) | Jₐₐ: 10-13, Jₐₑ & Jₑₑ: 2-5 |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical nature. In a proton-decoupled spectrum, each unique carbon atom in 1,3-Dimethylpiperidin-4-one would appear as a single line.

Carbonyl Carbon (C4): The ketone carbonyl carbon is the most deshielded and is expected to have a chemical shift in the range of 205–220 ppm. bhu.ac.in

C2 and C6: These carbons are adjacent to the nitrogen atom and their signals are typically found between 50 and 70 ppm.

C3 and C5: These carbons are alpha to the carbonyl group. Their chemical shifts would appear in the 40–60 ppm range.

N-CH₃: The N-methyl carbon signal is expected around 40–48 ppm. scispace.com

C3-CH₃: The C3-methyl group, being a simple alkyl substituent, would resonate furthest upfield, typically between 10 and 20 ppm.

Predicted ¹³C NMR Data for 1,3-Dimethylpiperidin-4-one

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C4) | 205 - 220 |

| C2, C6 | 50 - 70 |

| C3, C5 | 40 - 60 |

| N-CH₃ | 40 - 48 |

| C3-CH₃ | 10 - 20 |

Two-dimensional NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C spectra and confirming the molecular structure. ijitee.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other. Cross-peaks in the COSY spectrum would reveal the connectivity of the ring protons, for example, showing correlations between the proton at C3 and the protons at C2 and C5, as well as between the geminal and vicinal protons at C5 and C6.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment shows correlations between protons and carbons that are separated by two or three bonds. It is invaluable for assigning quaternary carbons and piecing together the molecular framework. Key expected correlations for 1,3-Dimethylpiperidin-4-one include:

From the N-CH₃ protons to the C2 and C6 carbons.

From the C3-CH₃ protons to the C2, C3, and C4 carbons.

From the H5 protons to the C3, C4, and C6 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is crucial for determining the stereochemistry of the molecule, such as the relative orientation of the substituents on the ring. For example, a cross-peak between the C3-methyl protons and an axial proton at C2 or C5 would provide strong evidence for the equatorial orientation of the methyl group.

Deuterium (B1214612) exchange is an NMR experiment used to identify labile protons, such as those attached to oxygen or nitrogen (O-H, N-H), by replacing them with deuterium. In 1,3-Dimethylpiperidin-4-one, the nitrogen atom is tertiary (part of an N-methyl group), so there is no N-H proton to exchange.

However, the protons on the carbons alpha to the carbonyl group (C3 and C5) can be susceptible to slow hydrogen-deuterium exchange under certain conditions, such as catalysis by an acid or base in the presence of a deuterium source like D₂O. universityofgalway.ie By acquiring a ¹H NMR spectrum after the addition of D₂O, a gradual decrease or disappearance of the signals corresponding to the C3 and C5 protons would confirm their assignment and indicate their relative acidity. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of 1,3-Dimethylpiperidin-4-one would be dominated by absorptions corresponding to the vibrations of its key structural components.

C=O Stretch: The most characteristic and intense absorption would be from the carbonyl (ketone) group stretching vibration. For a six-membered saturated cyclic ketone, this band typically appears in the region of 1710–1725 cm⁻¹. elixirpublishers.com

C-H Stretch: The stretching vibrations of the C-H bonds of the methyl and methylene (B1212753) groups would result in multiple absorptions in the 2850–3000 cm⁻¹ region.

C-N Stretch: The stretching vibration of the C-N bond of the tertiary amine is typically of medium to weak intensity and is expected in the 1000–1250 cm⁻¹ range.

CH₂ Bending: The scissoring and rocking vibrations of the methylene groups in the ring would produce absorptions in the 1400–1470 cm⁻¹ region. researchgate.net

Expected Characteristic IR Absorption Bands for 1,3-Dimethylpiperidin-4-one

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Ketone) | 1710 - 1725 | Strong |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |

| CH₂ Bend (Scissoring) | 1400 - 1470 | Medium |

| C-N Stretch (Tertiary Amine) | 1000 - 1250 | Weak-Medium |

Identification of Key Functional Groups

The structure of 1,3-Dimethylpiperidin-4-one is characterized by several key functional groups, the identification of which is crucial for its structural confirmation. The molecule contains a saturated heterocyclic piperidine (B6355638) ring, a ketone (C=O) group, and two methyl groups.

The most prominent functional groups are the tertiary amine within the piperidine ring and the carbonyl group at the 4-position. Infrared (IR) spectroscopy is a primary technique for identifying these groups. The carbonyl group (C=O) typically exhibits a strong, sharp absorption band in the region of 1700-1725 cm⁻¹. The C-N stretching vibration of the tertiary amine is expected to appear in the fingerprint region of the IR spectrum, typically between 1250 and 1020 cm⁻¹. The presence of C-H bonds in the methyl groups and the methylene groups of the ring will be evidenced by stretching and bending vibrations in the ranges of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides critical information about the molecular weight and structural features of a compound.

Fragmentation Patterns and Mechanisms

In mass spectrometry, the molecular ion of 1,3-Dimethylpiperidin-4-one undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is predictable and provides a "fingerprint" for the molecule's structure. The fragmentation of cyclic ketones is often driven by α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the carbonyl group.

For 1,3-Dimethylpiperidin-4-one, two primary α-cleavage pathways are anticipated:

Cleavage between C4 and C5.

Cleavage between C3 and C4.

A significant fragmentation pathway for similar piperidin-4-one structures involves the cleavage of the ring. The stability of the resulting carbocations plays a significant role in determining the most abundant fragments observed in the mass spectrum. For instance, a split that produces a more stable secondary or tertiary carbocation is more likely to occur chemguide.co.uklibretexts.org. The presence of the nitrogen atom also influences fragmentation, often leading to fragments containing the nitrogen atom due to its ability to stabilize a positive charge.

Table 1: Predicted Mass Spectrometry Fragmentation for 1,3-Dimethylpiperidin-4-one

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 127 | [C₇H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 98 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 84 | [M - CH₃CO]⁺ | Loss of an acetyl group via α-cleavage |

| 70 | [C₄H₈N]⁺ | Cleavage of the piperidine ring |

| 57 | [C₃H₅O]⁺ or [C₃H₇N]⁺ | Resulting from different α-cleavage pathways |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) can achieve mass accuracy below 1 part-per-million (ppm), and even measurements in the parts-per-billion (ppb) range have been demonstrated nih.gov.

For 1,3-Dimethylpiperidin-4-one, with a molecular formula of C₇H₁₃NO, the theoretical exact mass can be calculated. By comparing this theoretical mass to the experimentally measured mass from an HRMS instrument, the elemental formula can be unequivocally confirmed. This high level of accuracy is essential for distinguishing between compounds that may have the same nominal mass but different elemental compositions nih.gov.

Table 2: Exact Mass Data for 1,3-Dimethylpiperidin-4-one

| Parameter | Value |

| Molecular Formula | C₇H₁₃NO |

| Theoretical Exact Mass | 127.099714 u |

| Nominal Mass | 127 u |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the promotion of electrons from lower energy ground states to higher energy excited states.

Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of 1,3-Dimethylpiperidin-4-one is primarily influenced by the carbonyl (C=O) group, which acts as a chromophore. The key electronic transition for saturated ketones is the n → π* (n-to-pi-star) transition pharmatutor.orgslideshare.net. This involves the excitation of an electron from a non-bonding orbital (the lone pair on the oxygen atom) to an anti-bonding π* orbital associated with the carbonyl double bond pharmatutor.orguzh.ch.

These n → π* transitions are typically weak in intensity (low molar absorptivity, ε) and are considered "forbidden" transitions pharmatutor.org. They occur at relatively long wavelengths. For saturated aliphatic ketones, this absorption band is generally found around 280 nm pharmatutor.org. The absorption maximum (λmax) for 1,3-Dimethylpiperidin-4-one is expected to be in this region. The solvent used can affect the position of the absorption maximum; polar solvents can cause a blue shift (a shift to a shorter wavelength) for n → π* transitions.

Table 3: Expected UV-Vis Absorption Data for 1,3-Dimethylpiperidin-4-one

| Electronic Transition | Typical Wavelength Range (λmax) | Molar Absorptivity (ε) | Chromophore |

| n → π* | 270 - 300 nm | Low (< 100 L mol⁻¹ cm⁻¹) | Carbonyl (C=O) |

Reactivity and Reaction Mechanisms of 1,3 Dimethylpiperidin 4 One

Reactions at the Carbonyl Group (C-4)

The ketone functionality at the C-4 position is a key site for synthetic modifications, readily undergoing reactions typical of carbonyl compounds.

The electrophilic carbon of the carbonyl group in 1,3-dimethylpiperidin-4-one is a prime target for nucleophiles. Nucleophilic addition reactions are fundamental to the derivatization of this compound.

Grignard Reactions: The addition of Grignard reagents (R-MgX) to the carbonyl group is a classic method for forming carbon-carbon bonds and converting the ketone into a tertiary alcohol. The reaction proceeds through the nucleophilic attack of the carbanion from the Grignard reagent on the carbonyl carbon, followed by protonation of the resulting alkoxide. The stereochemical outcome of this reaction can be influenced by the steric hindrance posed by the substituents on the piperidine (B6355638) ring.

Wittig Reaction: The Wittig reaction provides a means to convert the carbonyl group into an alkene. masterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which attacks the carbonyl carbon to form a betaine (B1666868) intermediate. wikipedia.org This intermediate then collapses to form an oxaphosphetane, which subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comwikipedia.org The geometry of the resulting alkene is dependent on the nature of the ylide used. organic-chemistry.org

A summary of representative nucleophilic addition reactions at the carbonyl group is presented in the table below.

| Reaction Type | Reagent | Product Type |

| Grignard Reaction | R-MgX | Tertiary Alcohol |

| Wittig Reaction | Ph3P=CHR | Alkene |

This table presents generalized outcomes of nucleophilic addition reactions on a ketone functional group.

The reduction of the carbonyl group in 1,3-dimethylpiperidin-4-one to a secondary alcohol, 1,3-dimethylpiperidin-4-ol, is a common and important transformation. This can be achieved using various reducing agents, with the stereochemical outcome being a key consideration.

Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. dtic.mil The choice of reducing agent and reaction conditions can influence the stereoselectivity of the reduction, leading to either the cis or trans isomer of the resulting alcohol. The steric bulk of the substituents on the piperidine ring plays a significant role in directing the approach of the hydride reagent. For instance, enzymatic reductions using carbonyl reductases have been shown to be highly stereoselective in the reduction of substituted 4-oxopiperidines, affording specific stereoisomers of the corresponding 4-hydroxypiperidines. nih.govrsc.org

The table below summarizes the outcomes of the reduction of substituted piperidin-4-ones with common reducing agents.

| Reducing Agent | Typical Product Stereochemistry | Reference |

| Sodium Borohydride (NaBH₄) | Mixture of diastereomers, often favoring the equatorial alcohol | ru.nl |

| Lithium Aluminum Hydride (LiAlH₄) | Mixture of diastereomers, potentially different ratio than NaBH₄ | googleapis.com |

| Carbonyl Reductases | High stereoselectivity for a single stereoisomer | nih.govrsc.org |

Note: The stereochemical outcome is highly dependent on the specific substrate and reaction conditions.

The carbonyl group of 1,3-dimethylpiperidin-4-one readily reacts with hydroxylamine (B1172632) (NH₂OH) to form an oxime. This reaction is a classic condensation reaction where the nitrogen of hydroxylamine attacks the carbonyl carbon, followed by dehydration to yield the C=N-OH functionality.

The formation of the oxime from a related compound, 1,3-dimethyl-2,6-diphenylpiperidin-4-one, is achieved by refluxing with hydroxylamine hydrochloride in the presence of a base like sodium acetate. nih.gov The resulting oxime can be further derivatized, for example, by reaction with various electrophiles at the oxygen atom of the oxime group. clockss.org

Below is a table summarizing the synthesis of oximes from piperidin-4-one derivatives.

| Starting Material | Reagents | Product |

| 1,3-Dimethyl-2,6-diphenylpiperidin-4-one | Hydroxylamine hydrochloride, Sodium acetate | 1,3-Dimethyl-2,6-diphenylpiperidin-4-one oxime |

Reactions Involving the Nitrogen Atom (N-1)

The tertiary nitrogen atom in the piperidine ring is a nucleophilic center and can participate in a variety of reactions, including alkylation, acylation, and oxidation.

The lone pair of electrons on the nitrogen atom of 1,3-dimethylpiperidin-4-one allows it to act as a nucleophile, readily undergoing alkylation and acylation reactions.

N-Alkylation: This reaction involves the treatment of the piperidine with an alkylating agent, such as an alkyl halide. The reaction proceeds via an Sₙ2 mechanism, where the nitrogen atom displaces the leaving group on the alkylating agent. This results in the formation of a quaternary ammonium (B1175870) salt. The stereochemistry of N-alkylation can be influenced by the existing stereocenters in the piperidine ring. acs.org

N-Acylation: N-acylation is achieved by reacting the piperidine with an acylating agent, such as an acid chloride or an acid anhydride (B1165640). cyberleninka.ru This reaction introduces an acyl group onto the nitrogen atom, forming an amide. N-acylation can significantly alter the chemical and physical properties of the parent molecule. For instance, N-acylation of piperidin-4-one derivatives has been shown to be a key step in the synthesis of various biologically active compounds. chemrevlett.com

The table below provides a general overview of N-alkylation and N-acylation reactions.

| Reaction Type | Reagent | Product Type |

| N-Alkylation | Alkyl halide (R-X) | Quaternary ammonium salt |

| N-Acylation | Acid chloride (R-COCl) or Acid anhydride ((RCO)₂O) | N-acylpiperidinium species |

The tertiary nitrogen of 1,3-dimethylpiperidin-4-one can be oxidized to form an N-oxide. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). google.com The resulting N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the electronic properties and reactivity of the molecule. N-oxides of piperidine derivatives have been investigated as potential prodrugs, as they can be reduced back to the parent tertiary amine in vivo. google.com

The following table summarizes the oxidation of tertiary amines to N-oxides.

| Oxidizing Agent | Product |

| Hydrogen Peroxide (H₂O₂) | N-oxide |

| meta-Chloroperoxybenzoic acid (mCPBA) | N-oxide |

Reactions at Alpha-Carbons (C-3 and C-5)

The carbon atoms adjacent to the carbonyl group in 1,3-Dimethylpiperidin-4-one, designated as C-3 and C-5, are pivotal sites for chemical reactions. Their reactivity is primarily governed by the electron-withdrawing nature of the adjacent carbonyl, which imparts acidity to the alpha-hydrogens.

The presence of alpha-hydrogens allows 1,3-Dimethylpiperidin-4-one to undergo keto-enol tautomerism, a reversible equilibrium between the ketone form and its corresponding enol or enolate form. msu.edulibretexts.org The formation of the enolate, a potent nucleophile, is a critical intermediate step for a wide range of alpha-substitution reactions. libretexts.orgfiveable.me This process is typically facilitated by a base, which abstracts a proton from the alpha-carbon. pdx.edumasterorganicchemistry.com

The choice of base and reaction conditions can dictate the regioselectivity of enolate formation, leading to either the kinetic or thermodynamic enolate. masterorganicchemistry.com

Kinetic Enolate: Formed faster by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures. This enolate forms at the less substituted alpha-carbon (C-5). masterorganicchemistry.com

Thermodynamic Enolate: Favored under equilibrium conditions, often using a weaker base like sodium ethoxide. This process leads to the more stable, more substituted enolate at the C-3 position. masterorganicchemistry.com

The resulting enolate is a resonance-stabilized anion, with the negative charge delocalized between the alpha-carbon and the oxygen atom of the former carbonyl group. fiveable.memasterorganicchemistry.com This delocalization is key to its stability and nucleophilic character.

Table 1: Factors Influencing Enolate Formation

| Factor | Condition for Kinetic Enolate | Condition for Thermodynamic Enolate | Rationale |

| Base | Strong, bulky (e.g., LDA) | Strong, non-bulky (e.g., NaOEt, NaOH) | A bulky base accesses the less sterically hindered proton more rapidly. masterorganicchemistry.com |

| Temperature | Low (e.g., -78 °C) | Higher (e.g., Room Temperature) | Low temperature prevents equilibration to the more stable thermodynamic product. |

| Solvent | Aprotic (e.g., THF, Et2O) | Protic or Aprotic | Aprotic solvents are required for strong bases like LDA. |

The enolate of 1,3-Dimethylpiperidin-4-one serves as a powerful nucleophile for forming new carbon-carbon bonds at the alpha-position. A primary example is the alkylation reaction, where the enolate reacts with an electrophile, such as an alkyl halide, in an S(_N)2 mechanism. fiveable.meuci.edu

This reaction is fundamental in synthetic organic chemistry for building more complex molecular frameworks. For instance, the alkylation of piperidine derivatives is a key step in the synthesis of various pharmacologically active compounds. The regioselectivity of this substitution is controlled by the method of enolate generation (kinetic vs. thermodynamic control) as previously discussed. masterorganicchemistry.com

Beyond simple alkylation, the activated methylene (B1212753) groups can participate in a variety of other transformations, including aldol (B89426) condensations and Michael additions, which are characteristic reactions of enolates.

Derivatization Strategies for Analytical and Synthetic Applications

Chemical modification, or derivatization, of 1,3-Dimethylpiperidin-4-one is a crucial strategy for both analytical detection and further synthetic elaboration. These modifications are designed to introduce new chemical properties into the molecule.

Since 1,3-Dimethylpiperidin-4-one possesses a chiral center at the C-3 position, it exists as a racemic mixture of enantiomers. Separating these enantiomers is often necessary, particularly in pharmaceutical contexts. One effective method is to convert the enantiomers into diastereomers by reacting the parent compound with a chiral resolving agent. mdpi.com

These newly formed diastereomers have different physical properties and can be separated using standard chromatographic techniques like high-performance liquid chromatography (HPLC) on a non-chiral stationary phase, such as silica (B1680970) gel. mdpi.com After separation, the chiral auxiliary can be cleaved to yield the individual, enantiomerically pure forms of the original compound. This diastereoselective approach is a cornerstone of asymmetric synthesis and chiral analysis. clockss.org

For quantitative analysis using liquid chromatography-mass spectrometry (LC-MS), derivatization is often employed to enhance detection sensitivity and specificity. Stable isotope labeling is a widely used technique where isotopes are incorporated into the molecule. nih.gov

A common method is reductive amination, also known as stable-isotope dimethyl labeling. nih.govnih.gov In this process, the secondary amine within the piperidine ring can be reacted with isotopic forms of formaldehyde (B43269) (e.g., ¹³CD₂O) and a reducing agent like sodium cyanoborohydride. This introduces a dimethyl group with a specific mass, creating a "heavy" version of the analyte. By comparing the LC-MS signal intensity of the native ("light") compound with the known concentration of the "heavy" internal standard, precise quantification can be achieved. nih.gov This method is valued for its simplicity, cost-effectiveness, and robustness in quantitative proteomics and metabolomics. nih.gov

Table 2: Common Derivatization Reagents for LC-MS Labeling

| Reagent Combination | Mass Shift per Amine | Purpose |

| CH₂O + NaBH₃CN | +28 Da | "Light" Label |

| CD₂O + NaBH₃CN | +32 Da | "Intermediate" Label |

| ¹³CD₂O + NaBD₃CN | +36 Da | "Heavy" Label |

Exploration of General Organic Reaction Mechanisms relevant to Piperidinones

The piperidinone scaffold is a versatile building block in organic synthesis, and its reactivity is governed by several fundamental organic reaction mechanisms.

Nucleophilic Addition to the Carbonyl: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. This can lead to the formation of cyanohydrins, hemiacetals, or imines. Reductive amination, a process that converts the ketone to an amine, is a powerful tool for synthesizing more complex piperidine derivatives. nih.gov

Mannich Reaction: Piperidinones can be synthesized via the Mannich reaction, a three-component condensation involving an amine, formaldehyde, and a compound with an acidic proton (like a ketone). This reaction is highly effective for forming β-amino carbonyl compounds, which are valuable synthetic intermediates. researchgate.net

Ring Synthesis and Modification: The piperidine ring itself can be synthesized through various cyclization strategies, such as intramolecular Michael additions or reductive amination of diketones. dtic.mil Once formed, the ring can be modified through reactions like N-alkylation or oxidation.

Alpha-Halogenation: In the presence of an acid or base catalyst, the alpha-carbons of piperidinones can be halogenated. msu.edupdx.edu This reaction proceeds through an enol or enolate intermediate and introduces a halogen atom, which can serve as a leaving group for subsequent substitution reactions. pdx.edu

These reactions, rooted in the fundamental principles of carbonyl and amine chemistry, provide a robust toolkit for the synthesis and modification of 1,3-Dimethylpiperidin-4-one and related piperidinone structures.

Nucleophilic Substitution (SN1, SN2) in Ring Systems

Direct nucleophilic substitution at the C4 position of 1,3-dimethylpiperidin-4-one is not feasible as there is no leaving group on the sp²-hybridized carbonyl carbon. However, nucleophilic substitution becomes a relevant consideration after the carbonyl group is transformed into a hydroxyl group, forming a 4-hydroxy-1,3-dimethylpiperidine derivative. This alcohol can then be protonated, turning the hydroxyl group into a good leaving group (water), which allows for substitution reactions to occur at the C4 position.

The mechanism of this substitution, whether it proceeds via an SN1 or SN2 pathway, is dependent on several factors, including the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.

SN1 Mechanism: An SN1 (Substitution Nucleophilic Unimolecular) reaction would proceed through a carbocation intermediate. In the context of a 4-hydroxy-1,3-dimethylpiperidine derivative, the reaction would be initiated by the protonation of the hydroxyl group by an acid, followed by the loss of a water molecule to form a tertiary carbocation at the C4 position. This carbocation is relatively stable due to the presence of the electron-donating nitrogen atom in the ring and the alkyl substituents. The planar carbocation can then be attacked by a nucleophile from either face, potentially leading to a mixture of stereoisomers.

SN2 Mechanism: An SN2 (Substitution Nucleophilic Bimolecular) reaction is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. For a 4-hydroxy-1,3-dimethylpiperidine derivative, an SN2 reaction is less likely to occur directly on the protonated alcohol due to the steric hindrance around the tertiary carbon at C4. The backside attack required for an SN2 mechanism would be impeded by the piperidine ring structure and the methyl group at C3.

The table below summarizes the conditions favoring SN1 versus SN2 reactions for a hypothetical 4-substituted-1,3-dimethylpiperidine derivative.

| Factor | SN1 Reaction | SN2 Reaction |

| Substrate | Tertiary (favored at C4) | Primary > Secondary (tertiary is disfavored) |

| Nucleophile | Weak nucleophiles | Strong nucleophiles |

| Solvent | Polar protic solvents | Polar aprotic solvents |

| Leaving Group | Good leaving group required | Good leaving group required |

| Stereochemistry | Racemization (if chiral center is formed) | Inversion of configuration |

| Intermediate | Carbocation | None (transition state) |

Carbocation Intermediates and Rearrangements

The formation of a carbocation intermediate at the C4 position of the 1,3-dimethylpiperidine ring opens up the possibility of molecular rearrangements. These rearrangements, often of the Wagner-Meerwein type, occur when a more stable carbocation can be formed through the migration of an adjacent alkyl or aryl group.

In the case of a 4-aryl-4-hydroxy-1,3-dimethylpiperidine, treatment with acid can lead to the formation of a tertiary carbocation at C4. If the adjacent C3 or C5 positions bear substituents that can migrate to stabilize the positive charge, a rearrangement is plausible. For instance, the migration of a group from C3 to C4 would result in a new carbocation at C3. The driving force for such a rearrangement is the formation of a more stable carbocation.

A common reaction involving a carbocation intermediate in piperidine systems is acid-catalyzed dehydration of a tertiary alcohol at C4. This proceeds via an E1 elimination mechanism, which shares the initial carbocation formation step with the SN1 reaction. The carbocation can then lose a proton from an adjacent carbon to form an alkene.

The potential reaction pathways for a C4 carbocation in a 1,3-dimethylpiperidine system are outlined below:

| Reaction Pathway | Description | Product Type |

| SN1 Substitution | The carbocation is attacked by a nucleophile. | 4-substituted-1,3-dimethylpiperidine |

| E1 Elimination | A proton is removed from an adjacent carbon (C3 or C5). | Δ³- or Δ⁴-piperideine derivative |

| Wagner-Meerwein Rearrangement | Migration of an alkyl or aryl group from an adjacent carbon to C4. | Rearranged piperidine skeleton |

Research in related piperidine systems has shown that the formation of a carbocation at the C4 position can lead to rearrangements, particularly when promoted by strong acids. The specific outcome of the reaction—substitution, elimination, or rearrangement—is a delicate balance of the reaction conditions and the substitution pattern of the piperidine ring.

Computational Chemistry and Theoretical Investigations of 1,3 Dimethylpiperidin 4 One

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure and properties of molecules. scirp.org DFT methods, such as the widely used B3LYP functional, are frequently employed to investigate the properties of heterocyclic compounds like piperidin-4-one derivatives. researchgate.netnih.gov However, specific DFT studies detailing the properties of 1,3-Dimethylpiperidin-4-one are not found in the reviewed literature.

Geometry Optimization and Structural Parameters

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.govnih.gov For piperidine (B6355638) derivatives, this typically involves confirming the adoption of a stable chair conformation. nih.govresearchgate.net This analysis provides crucial data on bond lengths, bond angles, and dihedral angles. While such parameters have been calculated for numerous complex piperidin-4-ones, nih.gov specific optimized structural data for 1,3-Dimethylpiperidin-4-one is not available in the surveyed scientific papers.

Vibrational Frequency Analysis

Theoretical vibrational frequency analysis, often performed alongside geometry optimization, is used to predict infrared (IR) and Raman spectra. nih.gov This analysis helps in the assignment of experimental spectral bands to specific molecular vibrations, such as C=O stretching, C-N stretching, and C-H bending modes. researchgate.net The calculation also confirms that the optimized geometry is a true energy minimum by ensuring the absence of imaginary frequencies. nih.gov A detailed vibrational analysis for 1,3-Dimethylpiperidin-4-one, which would include predicted frequencies and their corresponding assignments, has not been reported.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govscirp.org A small energy gap generally implies higher reactivity. nih.gov While HOMO-LUMO analyses are standard for characterizing novel compounds, orientjchem.org specific energy values and orbital distribution maps for 1,3-Dimethylpiperidin-4-one are absent from the literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.org The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). rsc.org This analysis is crucial for understanding intermolecular interactions. researchgate.net An MEP map for 1,3-Dimethylpiperidin-4-one, which would identify the reactive sites, particularly around the carbonyl oxygen and the nitrogen atom, has not been published.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides insight into intramolecular interactions, such as hyperconjugation and charge delocalization, by examining the interactions between filled donor orbitals and empty acceptor orbitals. acadpubl.eu The stabilization energy (E(2)) associated with these interactions quantifies their strength, offering a deeper understanding of molecular stability. orientjchem.orgacadpubl.eu NBO analysis is effective in describing charge transfer and delocalization within substituted piperidin-4-ones, researchgate.net but a specific NBO study detailing the donor-acceptor interactions in 1,3-Dimethylpiperidin-4-one is not available.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to characterize chemical bonding. orientjchem.org By locating bond critical points (BCPs), QTAIM provides quantitative information about the nature of chemical bonds (e.g., covalent vs. ionic or hydrogen bonds) through parameters like the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP. orientjchem.orgnih.gov This rigorous method offers a detailed picture of atomic and bonding interactions. A QTAIM-based topological analysis of the electron density in 1,3-Dimethylpiperidin-4-one has not been documented in the scientific literature.

Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including frequency conversion and data storage. Organic compounds, particularly those with π-bond systems, can exhibit notable NLO properties due to electric charge delocalization. researchgate.net Theoretical studies, often employing Density Functional Theory (DFT), are used to predict these properties by calculating parameters such as dipole moment, polarizability (α), and first-order hyperpolarizability (β). physchemres.org